molecular formula C21H23N5O B2668003 1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one CAS No. 2380078-97-5

1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one

Cat. No.: B2668003
CAS No.: 2380078-97-5
M. Wt: 361.449
InChI Key: LSFLNTMKFDIFGD-UHFFFAOYSA-N
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Description

1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinyl group linked to a piperazine moiety, which is further connected to a dihydropyridinone structure. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridazinyl group: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under controlled conditions.

    Synthesis of the piperazine moiety: Piperazine derivatives are often synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling reactions: The pyridazinyl and piperazine groups are coupled using suitable linkers and catalysts to form the intermediate compound.

    Formation of the dihydropyridinone structure: This involves cyclization reactions using appropriate reagents and conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit proinflammatory cytokine production by interacting with glial cells, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-24-10-9-17(15-21(24)27)16-25-11-13-26(14-12-25)20-8-7-19(22-23-20)18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFLNTMKFDIFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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